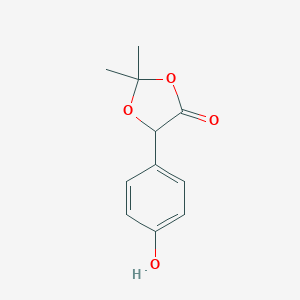
5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one
Overview
Description
5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one, also known as HDOD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. In
Mechanism Of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of oxidative stress. 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB).
Biochemical And Physiological Effects
Studies have shown that 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in cells. 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are many future directions for research on 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new synthesis methods for 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one and related compounds. Additionally, more research is needed to fully understand the mechanism of action of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is a chemical compound that has shown great potential in various fields of scientific research. Its antioxidant, anti-inflammatory, and anti-tumor properties make it a promising candidate for the treatment of neurodegenerative diseases and other conditions. While there is still much to learn about 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one, its potential applications and future directions for research make it an exciting area of study.
Scientific Research Applications
5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
5-(4-hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-9(10(13)15-11)7-3-5-8(12)6-4-7/h3-6,9,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANLKPPNQXKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

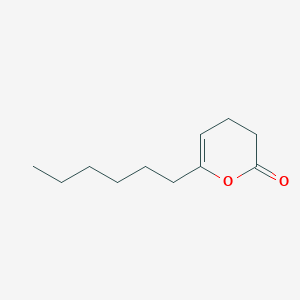
![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)
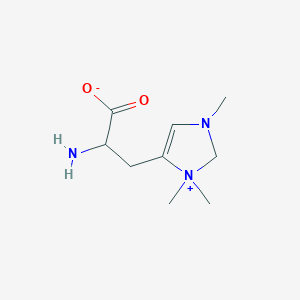
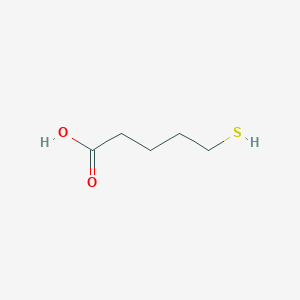
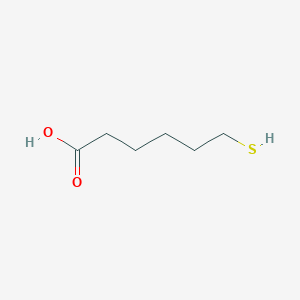
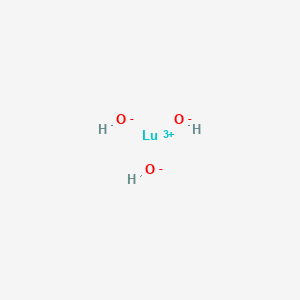
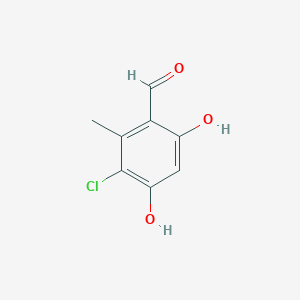
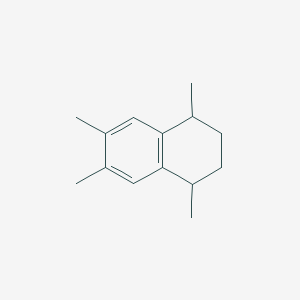
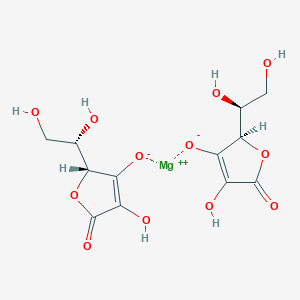
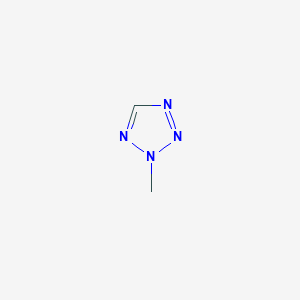
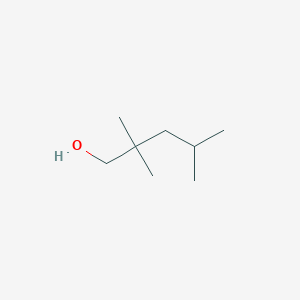
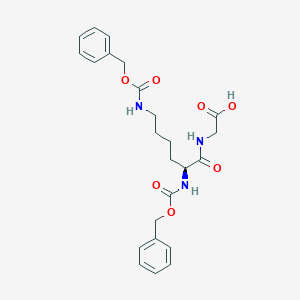
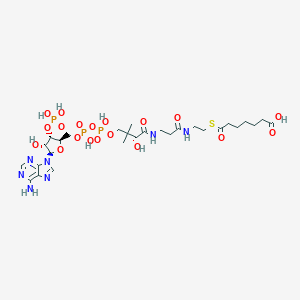
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)